Ethyl 6-bromo-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate
Description
Propriétés
IUPAC Name |
ethyl 6-bromo-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrO4/c1-2-21-17(20)15-11-8-13(19)12(18)9-14(11)22-16(15)10-6-4-3-5-7-10/h3-9,19H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZAQEGWNAMGRAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=CC(=C(C=C21)O)Br)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Comparative Analysis of Preparation Methods
| Method | Catalyst | Yield (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Copper-Catalyzed Cyclization | Cu₂O | 68–72 | High regioselectivity | Requires anhydrous conditions |
| PIDA-Mediated Oxidative Coupling | None | 85–90 | One-pot synthesis | Limited substrate scope |
| Rhodium-Catalyzed Annulation | CpRh | 50–60 | Functional group tolerance | High catalyst cost |
| Catalyst-Free Alkylation | None | 70–75 | Cost-effective | Longer reaction times |
Critical Considerations in Synthetic Design
Regioselectivity Control :
The bromine substituent at C6 directs electrophilic and nucleophilic attacks, ensuring precise functionalization. Computational studies suggest that bromine’s electron-withdrawing effect polarizes the aromatic ring, favoring C5 hydroxylation during cyclization.Protection-Deprotection Strategies :
The 5-hydroxy group is susceptible to oxidation. Temporary protection using acetyl or tert-butyldimethylsilyl (TBS) groups is recommended during bromination and esterification steps.Solvent Effects : Polar aprotic solvents (e.g., NMP, DMF) enhance reaction rates by stabilizing ionic intermediates. Conversely, nonpolar solvents (e.g., toluene) improve yields in rhodium-catalyzed reactions by minimizing side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 6-bromo-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Applications De Recherche Scientifique
Ethyl 6-bromo-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a reagent in various chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl 6-bromo-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .
Comparaison Avec Des Composés Similaires
Methyl vs. Phenyl Groups
- Ethyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate ():
- Molecular Weight: 299.12 g/mol
- Substituents: Methyl at C2, bromo at C6, hydroxy at C4.
- Properties: Lower molecular weight and lipophilicity (logP = 3.21) compared to the phenyl-substituted analog.
- Target Compound (Ethyl 6-bromo-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate): Expected Molecular Weight: ~357.2 g/mol (estimated based on phenyl substitution).
Impact on Reactivity
Methyl-substituted analogs (e.g., ) undergo halogenation at the acetyl group, whereas phenyl-substituted derivatives may exhibit altered reactivity due to electronic effects from the aromatic ring .
Substituent Variations at Position 5
Hydroxy vs. Alkoxy/Ether Groups
- Ethyl 6-bromo-5-[(2,5-dimethylbenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate ():
- Molecular Formula: C25H21BrO4
- Substituents: 2,5-Dimethylbenzyloxy at C5.
- Properties: Increased steric hindrance and lipophilicity (logP > 4.0 predicted) compared to the hydroxy-substituted target compound.
- Ethyl 6-bromo-5-((4-methylbenzyl)oxy)-2-phenyl-1-benzofuran-3-carboxylate ():
Ether Chain Modifications
- Ethyl 6-bromo-5-(cinnamyloxy)-2-methylbenzofuran-3-carboxylate (): Molecular Formula: C21H19BrO4 Substituents: Propenoxy (cinnamyl) group at C5. Properties: Extended conjugation increases molecular weight (415.3 g/mol) and logP (5.7), suggesting higher membrane permeability .
- Ethyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate ():
Halogenation Patterns
- Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (): Multiple bromine substitutions at C4 and acetyl group.
- Ethyl 6-bromo-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate :
- Single bromine at C6 simplifies synthesis but may limit diversification opportunities compared to polyhalogenated analogs.
Structural and Computational Insights
- Crystallography : X-ray structures of related compounds (e.g., methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate in ) reveal planar benzofuran cores with substituent-dependent packing motifs .
- Software Tools : SHELX and Mercury are widely used for refining crystal structures and visualizing substituent effects on molecular geometry .
Activité Biologique
Ethyl 6-bromo-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Ethyl 6-bromo-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate has the molecular formula C17H13BrO4. Its structure includes a bromine atom, a hydroxyl group, and an ethyl carboxylate moiety, which are critical for its biological interactions. The compound is classified within the benzofuran family, known for diverse pharmacological effects.
Synthesis
The synthesis of Ethyl 6-bromo-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate typically involves several key steps:
- Bromination : Starting with 2-phenylbenzofuran, bromination introduces the bromine atom.
- Hydroxylation : A hydroxyl group is added to create the 5-hydroxy derivative.
- Esterification : The carboxylic acid is converted to an ethyl ester.
These steps often require controlled conditions using strong acids or bases and organic solvents to ensure high purity and yield.
Anticancer Properties
Research indicates that Ethyl 6-bromo-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate exhibits promising anticancer activity. It has been shown to induce apoptosis in various cancer cell lines, including:
- MCF-7 (human breast adenocarcinoma)
- MDA-MB-231 (triple-negative breast cancer)
- U937 (human acute monocytic leukemia)
The mechanism appears to involve the modulation of specific signaling pathways and the activation of caspase enzymes, leading to programmed cell death .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has demonstrated potential anti-inflammatory effects. Its structural features suggest that it may interact with inflammatory mediators or pathways, making it a candidate for further investigation in inflammatory disease models .
Comparative Analysis with Related Compounds
To better understand the unique properties of Ethyl 6-bromo-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate, it can be compared with other benzofuran derivatives:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Ethyl 6-bromo-2-methyl-1-benzofuran-3-carboxylate | Methyl group instead of phenyl | Different reactivity profile |
| Ethyl 5-(2-ethoxy-2-oxoethoxy)-2-phenyl-1-benzofuran-3-carboxylate | Additional ethoxy group | Enhanced solubility |
| Ethyl 6-bromo-2-phenyl-1-benzofuran-3-carboxylate | Lacks hydroxyl group | Varies in biological activity |
The presence of the hydroxyl group and bromine atom in Ethyl 6-bromo-5-hydroxy derivatives significantly influences its biological activity compared to other derivatives .
Case Studies and Research Findings
Recent studies have highlighted the efficacy of Ethyl 6-bromo-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate in various experimental settings:
- Cytotoxicity Assays : The compound exhibited IC50 values ranging from 0.11–1.47 µM against several cancer cell lines, indicating potent cytotoxic effects comparable to established chemotherapeutics like doxorubicin .
- Mechanistic Studies : Flow cytometry analyses revealed that treatment with this compound led to cell cycle arrest and apoptosis induction in MCF-7 cells through increased caspase activity .
- Structure–Activity Relationship (SAR) : Modifications on the benzofuran core have shown that electron-withdrawing groups enhance anticancer activity, while substitutions can significantly alter pharmacological profiles .
Q & A
Q. What are the key considerations for optimizing the synthesis of Ethyl 6-bromo-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate?
Methodological Answer: The synthesis involves multi-step reactions, typically starting with bromination of a benzofuran precursor followed by esterification and functional group modifications. Critical parameters include:
- Temperature Control : Reactions often require precise temperature ranges (e.g., 0–5°C for bromination to prevent side reactions) .
- Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity, while dichloromethane (DCM) is used for extraction .
- Catalysts : Lewis acids (e.g., AlCl₃) or palladium catalysts may be employed for coupling reactions .
- Monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy are essential to track intermediate formation and confirm product purity .
Q. How should researchers characterize the compound’s purity and structural integrity?
Methodological Answer: A combination of analytical techniques is required:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and ester group integrity. For example, the ethyl ester group shows characteristic triplet (δ ~1.3 ppm) and quartet (δ ~4.3 ppm) signals .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]⁺ for C₁₇H₁₃BrO₄: 377.00) .
- HPLC : Quantifies purity (>95% for biological assays) .
- X-ray Crystallography : Resolves ambiguous structural features (e.g., hydroxyl group orientation) using SHELX software .
Q. What are the solubility properties of this compound, and how do they influence experimental design?
Methodological Answer: The compound exhibits moderate solubility in organic solvents (e.g., DCM, DMSO) but limited aqueous solubility. Key implications:
- Biological Assays : Use DMSO stock solutions (<1% v/v to avoid cytotoxicity) .
- Crystallization : Slow evaporation from ethanol/water mixtures yields single crystals suitable for X-ray analysis .
- Reaction Solubility : Optimize solvent mixtures (e.g., THF:water for hydrolysis studies) to prevent precipitation .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data during structure determination?
Methodological Answer: Discrepancies in anisotropic displacement parameters or bond lengths can arise due to disorder or twinning. Mitigation steps include:
- Data Quality : Collect high-resolution data (≤1.0 Å) and refine using SHELXL with restraints for disordered regions .
- Software Tools : Use WinGX/ORTEP for visualization to identify outliers in thermal ellipsoids .
- Validation : Cross-check with DFT-calculated geometries (e.g., Gaussian09) to validate bond angles/electron density .
Q. How can researchers analyze substituent effects on reaction mechanisms involving this compound?
Methodological Answer: Mechanistic studies require:
- Kinetic Isotope Effects (KIE) : Compare reaction rates (e.g., bromine vs. chlorine substitution) to identify rate-determining steps .
- DFT Calculations : Map energy profiles for key steps (e.g., ester hydrolysis or nucleophilic substitution) using software like Gaussian .
- Spectroscopic Trapping : Use in-situ IR or NMR to detect intermediates (e.g., acyloxy radicals in oxidation reactions) .
Q. How to design structure-activity relationship (SAR) studies for its biological activity?
Methodological Answer: SAR requires systematic modification and testing:
- Substituent Variation : Synthesize analogs with halogen (Br→Cl), alkoxy (OH→OCH₃), or phenyl replacements (Table 1) .
- Biological Assays : Test against target enzymes (e.g., kinases) or pathogens (e.g., antiviral activity) using dose-response curves (IC₅₀ determination) .
- Computational Docking : Use AutoDock Vina to predict binding modes and guide rational design .
Q. Table 1: SAR Comparison of Benzofuran Derivatives
| Substituent (R₁, R₂) | Biological Activity (IC₅₀, μM) | Solubility (LogP) |
|---|---|---|
| Br, OH | 12.3 (Antiviral) | 2.8 |
| Cl, OCH₃ | 45.6 (Antiviral) | 3.1 |
| CH₃, H | >100 (Inactive) | 2.5 |
| Data adapted from structural analogs in |
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
